molecular formula C13H10N2O2S B14517872 8-Methyl-1-nitro-10H-phenothiazine CAS No. 63137-52-0

8-Methyl-1-nitro-10H-phenothiazine

Cat. No.: B14517872
CAS No.: 63137-52-0
M. Wt: 258.30 g/mol
InChI Key: SFIBSKCKOTZVGO-UHFFFAOYSA-N
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Description

8-Methyl-1-nitro-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The unique structure of this compound, characterized by a nitro group and a methyl group attached to the phenothiazine core, imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 8-Methyl-1-nitro-10H-phenothiazine typically involves the nitration of phenothiazine derivatives. One common method includes the reaction of 2-aminobenzenethiols with O-halonitrobenzenes, followed by oxidation using hydrogen peroxide in glacial acetic acid . This method yields the desired nitro-phenothiazine compound with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Methyl-1-nitro-10H-phenothiazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and iron powder. The major products formed from these reactions include sulfone derivatives, amino-phenothiazines, and various substituted phenothiazines.

Mechanism of Action

The mechanism of action of 8-Methyl-1-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

8-Methyl-1-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63137-52-0

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

8-methyl-1-nitro-10H-phenothiazine

InChI

InChI=1S/C13H10N2O2S/c1-8-5-6-11-9(7-8)14-13-10(15(16)17)3-2-4-12(13)18-11/h2-7,14H,1H3

InChI Key

SFIBSKCKOTZVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=CC=CC(=C3N2)[N+](=O)[O-]

Origin of Product

United States

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